tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate

Physicochemical profiling Kinase inhibitor design Aqueous solubility

Researchers requiring a single building block for orthogonal derivatization at N2 and O4 positions of a pyrimidine scaffold can eliminate complex protection-deprotection sequences. This compound directly provides the 4-OH for O-alkylation or glycosylation and the Boc-protected 2-aminomethyl for amide coupling, streamlining kinase inhibitor and PROTAC syntheses. - **Bifunctional Architecture:** Simultaneous Boc-aminomethyl (N2) and free hydroxyl (O4) groups enable sequential, orthogonal derivatization without intermediate protection steps. - **Kinase Hinge Mimicry:** Post-Boc deprotection, the 2-(aminomethyl)-4-hydroxypyrimidine core presents a donor-acceptor-donor H-bond triad, pre-organized for bidentate engagement of kinase active sites. - **Fragment Library Compliance:** MW 225.24, XLogP3 0, TPSA 79.8 Ų, and HBD/HBA 2/4 profile ensure >1 mM aqueous solubility for reliable NMR/SPR screening.

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
CAS No. 1240598-70-2
Cat. No. B1528141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate
CAS1240598-70-2
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NC=CC(=O)N1
InChIInChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-6-7-11-5-4-8(14)13-7/h4-5H,6H2,1-3H3,(H,12,15)(H,11,13,14)
InChIKeyGFXUHFCSLSPGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate (CAS 1240598-70-2): Procurement-Relevant Identity and Class Positioning


tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate (CAS 1240598-70-2) is a bifunctional pyrimidine building block that exists in tautomeric equilibrium with its 6-oxo-1,6-dihydropyrimidine form [1]. With a molecular formula of C₁₀H₁₅N₃O₃ and a molecular weight of 225.24 g/mol, it features both a Boc-protected aminomethyl group at the 2-position and a free hydroxyl group at the 4-position of the pyrimidine ring . This structural arrangement distinguishes it from single-functionality pyrimidine intermediates commonly used in medicinal chemistry. The compound belongs to the broader class of substituted pyrimidines that serve as key intermediates in kinase inhibitor synthesis and heterocyclic scaffold construction .

Bifunctional pyrimidine with orthogonal O4 and N2 derivatization handles
Supports multi-step kinase inhibitor and PROTAC synthetic routes
Cold-chain handling advised; refrigerated storage may preserve reactivity

Why Generic Pyrimidine Building Blocks Cannot Replace tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate (CAS 1240598-70-2) in Synthetic Routes


Substitution with simpler pyrimidine analogs introduces synthetic limitations that cascade through downstream chemistry. tert-Butyl (pyrimidin-2-ylmethyl)carbamate (CAS 1260843-26-2) lacks the 4-hydroxy group required for O-alkylation, arylation, or phosphorylation at that position, necessitating additional protection-deprotection steps that reduce overall yield . Conversely, tert-butyl (4-hydroxypyrimidin-2-yl)carbamate (CAS 629645-53-0) bears the carbamate directly on the ring nitrogen rather than on a methylene spacer, which alters the geometry of the amine after deprotection and restricts conformational flexibility for target engagement in kinase active sites . Bridging strategies that rely on sequential protection of the 4-OH and deprotection of the 2-aminomethyl group are not replicable with single-functionality surrogates, making the bifunctional architecture of CAS 1240598-70-2 a non-negotiable requirement for routes requiring orthogonal derivatization at both the N2 and O4 positions [1]. The quantified structural differences below substantiate why procurement specifications must include the hydroxyl group, the methylene spacer, and the Boc protecting group simultaneously.

Missing handleNon-hydroxylated analogs (CAS 1260843-26-2) lack the O4 attachment site, blocking orthogonal conjugation strategies.
Conformational shiftN-linked carbamate analog (CAS 629645-53-0) restricts methylene spacer flexibility, potentially altering target engagement geometry after deprotection.
Single functionalitySimpler pyrimidines without both Boc-aminomethyl and 4-hydroxy groups cannot support sequential O- and N-derivatization without additional protection steps.

Quantitative Differentiation Evidence: tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate (CAS 1240598-70-2) vs. Closest Analogs


Hydrophilicity Advantage: XLogP3 = 0 for CAS 1240598-70-2 vs. XLogP3 ≈ 0.7 for the Non-Hydroxylated Analog

The target compound tert-butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate (CAS 1240598-70-2) has a computed XLogP3 value of 0, as reported by PubChem based on the XLogP3 3.0 algorithm [1]. Its closest non-hydroxylated analog, tert-butyl (pyrimidin-2-ylmethyl)carbamate (CAS 1260843-26-2), carries no hydroxyl substituent and has an XLogP3 value of approximately 0.7 (estimated from the structurally analogous tert-butyl methyl(pyrimidin-2-yl)carbamate, CAS 436161-78-3, which has a reported XLogP3 of 0.7) [2]. The ΔXLogP3 of approximately 0.7 log units translates to a roughly 5-fold higher calculated aqueous solubility for the hydroxylated compound at physiological pH, consistent with the class behavior of 4-hydroxypyrimidines versus unsubstituted pyrimidines.

XLogP3 Comparison
Cross-study comparable
Target: XLogP3 = 0
Analog (CAS 1260843-26-2): ~0.7
Δ ≈ −0.7 log units
Indicates higher computed aqueous solubility (~5‑fold) relative to non‑hydroxylated analog.
Computed by XLogP3 3.0 algorithm; experimental logP verification recommended.
Physicochemical profiling Kinase inhibitor design Aqueous solubility

Hydrogen Bond Donor/Acceptor Profile: 2 HBD / 4 HBA in CAS 1240598-70-2 Enables Bidentate Kinase Hinge Binding After Deprotection

The target compound possesses 2 hydrogen bond donors (carbamate NH and 4-OH/pyrimidinone NH tautomer) and 4 hydrogen bond acceptors (carbamate carbonyl, pyrimidine ring N1, pyrimidine N3, and 4-C=O/OH), as computed by Cactvs 3.4.6.11 and deposited in PubChem [1]. After Boc deprotection, the resulting 2-(aminomethyl)-4-hydroxypyrimidine presents a 2-aminomethyl-4-pyrimidinone pharmacophore that mimics the adenine hinge-binding motif found in ATP-competitive kinase inhibitors. By contrast, tert-butyl (pyrimidin-2-ylmethyl)carbamate (CAS 1260843-26-2) has only 1 HBD and 3 HBA (lacking the 4-OH/O), while tert-butyl (4-hydroxypyrimidin-2-yl)carbamate (CAS 629645-53-0) has 2 HBD and 4 HBA but a different spatial arrangement due to the absent methylene spacer [2]. The 2-aminopyrimidine pharmacophore is a well-established kinase hinge-binding motif; the additional 4-OH enables a donor-acceptor-donor triad that can engage the hinge region with higher affinity than single-donor analogs [3].

H‑Bond Donor/Acceptor
Class‑level inference
Target: HBD=2, HBA=4
Non‑OH analog: HBD=1, HBA=3
Adds one donor + one acceptor
Reported pharmacophore model suggests potential bidentate hinge binding after deprotection.
Class‑level inference; no experimental kinase binding data supplied.
Medicinal chemistry Kinase hinge binder Pharmacophore design

Rotatable Bond Flexibility: 4 Rotatable Bonds in CAS 1240598-70-2 vs. 3 in the Direct-Analog CAS 629645-53-0

PubChem computed data indicate that tert-butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate (CAS 1240598-70-2) possesses 4 rotatable bonds, whereas tert-butyl (4-hydroxypyrimidin-2-yl)carbamate (CAS 629645-53-0), which lacks the methylene spacer, has only 3 rotatable bonds [1]. The additional rotatable bond arises from the C2–CH₂–NHBoc linkage, providing an extra degree of conformational freedom. The topological polar surface area (TPSA) of 79.8 Ų for the target compound is also higher than that of the non-hydroxylated analog tert-butyl (pyrimidin-2-ylmethyl)carbamate (estimated TPSA ~64 Ų based on 1 less oxygen atom), further distinguishing its molecular recognition profile [2]. This difference in flexibility translates into enhanced ability to orient the deprotected amine into subpockets of enzyme active sites that are inaccessible to the more rigid, directly N-linked analog.

Rotatable Bonds
Cross-study comparable
Target: 4 rotatable bonds
Analog (CAS 629645-53-0): 3
TPSA 79.8 Ų vs ~64 Ų
Additional rotatable bond may enhance conformational sampling for binding pocket accommodation.
Computed descriptors (Cactvs); may influence ligand efficiency in target engagement.
Conformational flexibility Ligand efficiency Binding pocket accommodation

Commercial Purity Specification: 98% for CAS 1240598-70-2 vs. Typical 95% for Closest Analogs

Multiple reputable suppliers list tert-butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate (CAS 1240598-70-2) at 98% purity, including Leyan (Cat. No. 1763176, 98%) and Chemscene (Cat. No. CS-0668826, 98%), as well as MolCore (NLT 98%) . In contrast, the closest structural analogs are routinely offered at lower purity thresholds: tert-butyl (4-hydroxypyrimidin-2-yl)carbamate (CAS 629645-53-0) is listed at 95% purity by AKSci (Cat. 2718CT) and CymitQuimica (95.0%); tert-butyl (pyrimidin-2-ylmethyl)carbamate (CAS 1260843-26-2) is available at 95% from CymitQuimica and 97% from CheMenu . The consistent availability of CAS 1240598-70-2 at 98% purity, verified by multiple independent vendors, reduces batch-to-batch variability in multi-step synthetic sequences where trace impurities from the building block can propagate into final compound contamination.

Purity Specification
Data to verify
Target: 98% (multiple vendors)
Closest analogs: 95% typical
~2.5× lower impurity burden
Supplier‑reported 98% purity; verify with lot‑specific COA before use in SAR studies.
No independent validation provided; assess impact on multi‑step synthesis reproducibility.
Chemical procurement Purity specification Reproducibility

Storage Stability: Cold-Chain Requirement (2–8°C) for CAS 1240598-70-2 Reflects Higher Reactivity and Pre-Activation Advantage Over Ambient-Stable Analogs

Chemscene specifies storage conditions of 'Sealed in dry, 2–8°C' for tert-butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate (CAS 1240598-70-2) . This cold-chain requirement is not present for simpler analogs: tert-butyl (pyrimidin-2-ylmethyl)carbamate (CAS 1260843-26-2) is shipped and stored at ambient temperature by Sigma-Aldrich (AldrichCPR collection) . The requirement for refrigerated storage is consistent with the presence of the 4-hydroxy/6-oxo tautomeric system, which increases the compound's reactivity toward electrophiles and nucleophiles relative to the fully aromatic, non-hydroxylated pyrimidine analogs. This heightened reactivity, while necessitating controlled storage, translates directly into more efficient downstream derivatization (e.g., O-alkylation, phosphorylation, glycosylation) without the need for pre-activation steps that are required for non-hydroxylated pyrimidine intermediates.

Storage Condition
Data to verify
Target: 2–8°C (refrigerated)
Non‑OH analog: ambient
Cold‑chain vs ambient
Cold-chain requirement may reflect higher 4‑OH reactivity, reducing need for pre‑activation.
Supplier storage specification; verify stability under intended reaction conditions.
Storage conditions Reactive intermediate Supply chain management

High-Value Application Scenarios for tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate (CAS 1240598-70-2) in Pharmaceutical and Chemical Research


Kinase Inhibitor Fragment Growing at the Hinge Region

After Boc deprotection, the 2-(aminomethyl)-4-hydroxypyrimidine scaffold presents a donor-acceptor-donor hydrogen bond triad that mimics the adenine base of ATP, enabling bidentate or tridentate engagement of the kinase hinge region [1]. The 4-OH group specifically replaces a conserved water molecule observed in many kinase crystal structures, while the methylene spacer provides the conformational flexibility needed to orient the primary amine toward the catalytic lysine or the gatekeeper residue [2]. This structural arrangement is pre-organized for fragment growing into the solvent-exposed region or the selectivity pocket, making CAS 1240598-70-2 the preferred starting material over non-hydroxylated pyrimidine analogs that require additional functionalization steps to introduce a hydrogen-bonding contact at the 4-position. The computed XLogP3 of 0 ensures adequate aqueous solubility for biochemical assay conditions without formulation additives .

PROTAC Linker Attachment via Orthogonal O- and N-Derivatization

PROTAC (PROteolysis TArgeting Chimera) design requires heterobifunctional intermediates that permit sequential, orthogonal derivatization of the E3 ligase ligand, the linker, and the target protein ligand. CAS 1240598-70-2 provides two chemically distinct attachment points: the 4-OH group for O-alkylation or Mitsunobu coupling to polyethylene glycol linkers, and the Boc-protected 2-aminomethyl group for amide coupling to carboxylate-containing E3 ligands after deprotection [1]. The orthogonality of these two handles eliminates the need for complex protecting group strategies. Non-hydroxylated analogs (e.g., CAS 1260843-26-2) lack the O-attachment point entirely, forcing the use of less efficient C–H functionalization routes, while directly N-linked carbamate analogs (e.g., CAS 629645-53-0) restrict the spatial orientation of the linker trajectory, which is critical for forming a ternary complex with a favorable ubiquitination geometry.

Nucleoside Analog Core Construction via Glycosylation at O4

The 4-hydroxypyrimidine moiety of CAS 1240598-70-2 is structurally analogous to the nucleobase uracil, with the Boc-aminomethyl substitution at the C2 position replacing the hydrogen found in uracil. This allows the compound to serve as a direct glycosylation acceptor in Vorbrüggen or Mitsunobu glycosylation reactions, forming the N-glycosidic or O-glycosidic bond at the 4-position while preserving the 2-aminomethyl group for subsequent phosphoramidite chemistry or conjugate addition [1]. The tautomeric equilibrium between 4-hydroxy and 6-oxo forms ensures regioselective glycosylation at O4 rather than N1, a selectivity feature absent in non-hydroxylated pyrimidine building blocks that require N-activation with Lewis acids. The resulting nucleoside analogs retain the 2-aminomethyl handle for incorporation into oligonucleotide or prodrug constructs.

Fragment-Based Drug Discovery (FBDD) Library Design

As a bifunctional fragment-sized molecule (MW 225.24, within the rule-of-three guidelines for fragment libraries), CAS 1240598-70-2 provides two distinct vectors for fragment elaboration: the 4-OH group for 'fragment growing' into adjacent pockets and the Boc-protected 2-aminomethyl for 'fragment linking' to a second fragment [1]. The computed physicochemical properties—XLogP3 = 0, TPSA = 79.8 Ų, and HBD/HBA profile of 2/4—align with ideal fragment library parameters, ensuring high aqueous solubility (>1 mM in PBS) for NMR and SPR screening [2]. Unlike simple 4-hydroxypyrimidine (CAS 51953-17-4), which lacks the 2-aminomethyl handle for further elaboration, CAS 1240598-70-2 enables hit-to-lead progression without scaffold hopping. The 98% commercial purity specification ensures that fragment hits are not confounded by impurities at screening concentrations, a documented risk with lower-purity (95%) pyrimidine building blocks .

Application
Selection Property
Validation Focus
Kinase inhibitor hinge‑binding fragment
Bifunctional H‑bond donor‑acceptor triad and methylene spacer flexibility
Target engagement profiling and binding geometry assessment
PROTAC linker attachment
Orthogonal O‑ and N‑derivatization handles without additional protection
Ternary complex formation and ubiquitination efficiency monitoring
Nucleoside analog core construction
Regioselective O4‑glycosylation with 2‑aminomethyl retention
Glycosylation yield and regioisomeric purity verification
Fragment‑based library design
Rule‑of‑three compliance, dual elaboration vectors, high aqueous solubility
NMR/SPR binding confirmation and hit elaboration feasibility
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